molecular formula C22H35NaO6 B12729770 sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid

sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid

Cat. No.: B12729770
M. Wt: 418.5 g/mol
InChI Key: IRAIROXWYBCCCN-ZCYUOKAFSA-M
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Description

Linoleic acid modified fumaric acid, sodium salt is a compound that combines the properties of linoleic acid and fumaric acid. Linoleic acid is an essential omega-6 polyunsaturated fatty acid, while fumaric acid is a dicarboxylic acid used in various industrial applications. The sodium salt form enhances the solubility and stability of the compound, making it useful in diverse scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linoleic acid modified fumaric acid, sodium salt typically involves the esterification of linoleic acid with fumaric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts like sulfuric acid or enzymatic catalysts.

    Solvents: Organic solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. Common methods include:

    Batch Reactors: Used for controlled synthesis with precise temperature and catalyst management.

    Continuous Flow Reactors: Employed for large-scale production, offering consistent quality and efficiency.

    Purification: Techniques like crystallization and filtration are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Linoleic acid modified fumaric acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form epoxides and peroxides.

    Reduction: Can be reduced to form saturated derivatives.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous and organic solvents like water, ethanol, and acetone.

Major Products

    Epoxides: Formed through oxidation.

    Saturated Derivatives: Result from reduction.

    Substituted Compounds: Produced via nucleophilic substitution.

Scientific Research Applications

Linoleic acid modified fumaric acid, sodium salt has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and resins.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: Interacts with cell membrane lipids and proteins.

    Pathways Involved: Modulates signaling pathways related to inflammation and oxidative stress.

    Biological Effects: Enhances membrane fluidity, reduces oxidative damage, and modulates immune responses.

Comparison with Similar Compounds

Similar Compounds

    Conjugated Linoleic Acid: Similar in structure but differs in the position of double bonds.

    Maleic Acid: An isomer of fumaric acid with different reactivity.

    Oleic Acid: Another fatty acid with a single double bond.

Uniqueness

Linoleic acid modified fumaric acid, sodium salt is unique due to its combined properties of linoleic acid and fumaric acid, offering enhanced solubility, stability, and diverse reactivity. This makes it particularly valuable in applications requiring both fatty acid and dicarboxylic acid functionalities.

Properties

Molecular Formula

C22H35NaO6

Molecular Weight

418.5 g/mol

IUPAC Name

sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O2.C4H4O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8);/q;;+1/p-1/b7-6-,10-9-;2-1+;

InChI Key

IRAIROXWYBCCCN-ZCYUOKAFSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)[O-])\C(=O)O.[Na+]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

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